(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid
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Overview
Description
The compound appears to be a complex organic molecule. It contains a cyclohexyl group, a ureido group, and a carboxylic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl group, the introduction of the ureido group, and the formation of the carboxylic acid group. The (S)- prefix indicates that the synthesis would need to be enantioselective, meaning it selectively produces one enantiomer of the chiral molecule over the other.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would provide a cyclic structure, the ureido group would introduce nitrogen atoms into the structure, and the carboxylic acid group would introduce oxygen atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The ureido group could potentially participate in reactions with compounds containing carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ureido groups could increase its solubility in polar solvents like water.Scientific Research Applications
Anion Receptor Studies
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid and related compounds have been investigated for their potential as anion receptors. The regioselective ipso-nitration of tert-butylthiacalix[4]arene-tetrasulfone, for example, was used to construct derivatives that act as novel anion receptors. These compounds, bearing one or two arylureido functions, exhibit good complexation ability toward selected anions (e.g., halides, carboxylates) in organic solvents, suggesting a route to novel anion receptors based on ureido-thiacalix[4]arenes (Lhoták, Svoboda, & Stibor, 2006).
Synthesis of Taurine Derivatives
The 'safety-catch' principle was applied to protect sulfonic acids, paving the way for the synthesis of taurine derivatives. This method involved the selective silylation of 2,2-dimethylsuccinic acid and its reaction with 2-chloroethanesulfonyl chloride, leading to protected derivatives of taurine upon deprotection. This approach could be generally applicable to the protection of sulfonic acids, showing versatility in synthesis strategies (Seeberger, Griffin, Hardcastle, & Golding, 2007).
Antineoplastic Agent Development
The disposition and metabolism of antineoplastic agents, such as 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, have been studied, highlighting the metabolic pathways and potential efficacy of such compounds against cancer. These studies involve the identification of metabolites and the understanding of their biochemical pathways, crucial for the development of new anticancer therapies (Maurizis et al., 1998).
Optical Imaging for Cancer Detection
A water-soluble near-infrared dye, developed via an asymmetric approach, showed potential in optical imaging for cancer detection. The stability and quantum yield of this dye, along with its ability for bioconjugation, make it a promising candidate for developing molecular-based beacons for non-invasive cancer detection (Pham, Medarova, & Moore, 2005).
Multidrug-Resistant Selective Agents for Cancer Treatment
Research into nordihydroguaiaretic acid (NDGA) derivatives aimed at combating multidrug resistance (MDR) in cancer treatment identified a methylsulfonyl NDGA derivative as a potential adjuvant. This compound was shown to inhibit MDR1 gene expression and enhance the efficacy of drugs like doxorubicin against drug-resistant cancer cells, suggesting a new avenue for MDR research in oncology (Huang et al., 2015).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient methods for its synthesis, studying its reactivity with various reagents, and testing its activity against various biological targets.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, more specific information or studies would be needed.
properties
IUPAC Name |
(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGWAUDFQVIERH-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid |
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